N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic core with a sulfur-linked acetamide moiety. Key structural features include:
- Core: Pyrrolo[3,2-d]pyrimidine with a 4-oxo group.
- Substituents:
- Cyclopropyl group at position 2.
- Phenyl group at position 5.
- N-(2-chloro-4-fluorophenyl)acetamide at position 2 via a sulfanyl bridge.
- Molecular Formula: C₂₃H₁₇ClFN₃O₂S.
- Molecular Weight: 453.91 g/mol.
The compound is hypothesized to target enzymes such as myeloperoxidase (MPO) or kinases, based on structural parallels with patented pyrrolo[3,2-d]pyrimidine derivatives in oncology and inflammation . Its cyclopropyl group may enhance metabolic stability compared to linear alkyl substituents .
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O2S/c24-17-10-14(25)6-9-18(17)27-19(30)12-32-23-28-20-16(13-4-2-1-3-5-13)11-26-21(20)22(31)29(23)15-7-8-15/h1-6,9-11,15,26H,7-8,12H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCIIYFLOHLDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-fluorophenyl group, a pyrrolo[3,2-d]pyrimidine moiety, and a sulfanyl acetamide component. Its molecular formula is C19H19ClF N3O2S, indicating the presence of various functional groups that contribute to its biological properties.
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrido[2,3-d]pyrimidine derivatives have shown promise in targeting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells. Inhibiting DHFR can lead to reduced proliferation of cancerous cells .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Studies on related pyrroles have demonstrated that they can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated in inflammatory conditions. This inhibition correlates with reduced inflammatory responses .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. The presence of the pyrrolo[3,2-d]pyrimidine structure allows for binding to enzymes like DHFR and COX-2, leading to modulation of their activities. This interaction can result in altered cell proliferation and inflammatory responses.
Study 1: Anticancer Activity
A recent study investigated the effects of similar pyrido[2,3-d]pyrimidine derivatives on various cancer cell lines. The findings indicated that these compounds significantly inhibited cell growth at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory properties of related compounds in animal models. The results demonstrated a marked reduction in edema and inflammatory markers following treatment with these derivatives. This suggests a potential therapeutic application for inflammatory diseases .
Data Table
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle: The pyrrolo[3,2-d]pyrimidine core (target compound) offers a smaller, nitrogen-rich scaffold compared to thieno[3,2-d]pyrimidine (sulfur-containing) or pyrimido[5,4-b]indole (fused indole system). This affects electronic properties and target binding . Thieno analogs (e.g., ) may exhibit altered solubility and redox activity due to sulfur atoms.
Substituent Effects :
- Cyclopropyl vs. Methyl/Alkyl Groups : The cyclopropyl group in the target compound likely improves metabolic stability by resisting oxidative degradation compared to linear alkyl chains (e.g., 3-(3-methylbutyl) in ).
- Halogenated Aromatic Rings : The 2-chloro-4-fluorophenyl group in the target compound balances electronegativity and lipophilicity, whereas trifluoromethyl () or difluorophenyl () substituents increase hydrophobicity.
Biological Activity: Pyrrolo[3,2-d]pyrimidines are frequently associated with kinase or MPO inhibition, as seen in patents (). Thieno analogs () lack direct activity data but share structural motifs with anticancer agents.
Pharmacokinetic and Physicochemical Properties
- The target compound’s cyclopropyl group may improve membrane permeability compared to bulkier substituents .
- Trifluoromethyl groups () enhance metabolic resistance but may increase toxicity risks.
Research Findings and Patent Landscape
- Enzyme Inhibition : MPO inhibitors with 4-oxo-pyrrolo[3,2-d]pyrimidine scaffolds () support the hypothesis of similar mechanisms for the target compound.
- Structural Optimization: Replacement of pyrrolo with thieno or pyrimidoindole cores () highlights ongoing efforts to balance potency and drug-likeness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
